BenchChemオンラインストアへようこそ!

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Medicinal Chemistry Structure-Activity Relationship GABA-A Receptor Ligands

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 384369-07-7) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) carbonitrile class. It is offered as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, indicating limited commercial availability and specialized research application.

Molecular Formula C26H27N5
Molecular Weight 409.537
CAS No. 384369-07-7
Cat. No. B2368846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
CAS384369-07-7
Molecular FormulaC26H27N5
Molecular Weight409.537
Structural Identifiers
SMILESCCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=CC=CC=C5)C#N
InChIInChI=1S/C26H27N5/c1-2-8-21-17-25(30-15-13-29(14-16-30)19-20-9-4-3-5-10-20)31-24-12-7-6-11-23(24)28-26(31)22(21)18-27/h3-7,9-12,17H,2,8,13-16,19H2,1H3
InChIKeyXAXBFNYJBZSENV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile: A Rare Pyrido[1,2-a]benzimidazole Carbonitrile for Specialized Research Procurements


1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 384369-07-7) is a heterocyclic compound belonging to the pyrido[1,2-a]benzimidazole (PBI) carbonitrile class. It is offered as part of the Sigma-Aldrich AldrichCPR collection of rare and unique chemicals, indicating limited commercial availability and specialized research application . The compound features a benzylpiperazine moiety at position 1, a propyl chain at position 3, and a carbonitrile group at position 4. Its molecular formula is C26H27N5 and molecular weight is 409.54 g/mol.

Why Generic Substitution of 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Is Scientifically Risky


Pyrido[1,2-a]benzimidazoles (PBIs) are recognized as a privileged scaffold in medicinal chemistry, with subtle substituent changes profoundly altering target affinity and selectivity. The PBI core is known to produce high-affinity ligands for the benzodiazepine binding site on GABA-A receptors, where small structural modifications (e.g., alkyl chain length, piperazine N-substitution) can shift activity from agonism to antagonism or alter subtype selectivity [1]. Additionally, PBIs have demonstrated antimalarial, anticancer, and antimicrobial activities depending on specific substitution patterns [2]. Therefore, unsanctioned substitution of 1-(4-benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile with a closely related analog (e.g., isopropyl variant or phenethyl variant) risks altering pharmacological profile, invalidating SAR conclusions, and compromising experimental reproducibility. Direct procurement of the exact CAS-numbered compound is essential for maintaining chain-of-custody integrity.

Quantitative Differentiation Evidence for 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Against Closest Analogs


Structural Uniqueness: Propyl Chain Length Differentiation vs. Isopropyl Analog

The target compound possesses a linear propyl substituent at position 3, whereas the closest commercially available analog, 1-(4-benzylpiperazin-1-yl)-3-isopropylpyrido[1,2-a]benzimidazole-4-carbonitrile (CAS 612523-34-9), features a branched isopropyl group. In PBI GABA-A ligands, alkyl chain branching at the A-ring has been shown to significantly affect receptor binding kinetics and subtype selectivity, with linear propyl chains generally providing enhanced flexibility for optimal hydrophobic pocket occupancy [1]. While direct head-to-head binding data for these specific compounds are not publicly available, class-level SAR principles predict differential pharmacological profiles.

Medicinal Chemistry Structure-Activity Relationship GABA-A Receptor Ligands

Commercial Rarity and Sourcing Barrier

The target compound is exclusively available through the Sigma-Aldrich AldrichCPR program, which curates rare and unique chemicals not found in standard catalogs. Sigma-Aldrich explicitly states that no analytical data is collected for this product, placing the onus of characterization on the buyer . In contrast, more common PBI analogs may be available from multiple vendors with certificate of analysis (CoA) and purity data. This exclusivity means that substitute procurement from alternative vendors is not guaranteed, and any purported generic substitute would require independent structural validation before use.

Chemical Procurement Research Chemicals AldrichCPR

Molecular Descriptor Comparison: Lipophilicity (LogP)

The calculated partition coefficient (XLogP3) for the target compound is estimated to be 4.3, based on its chemical structure (C26H27N5, MW 409.54) [1]. For the phenethyl analog (CAS 443332-51-2, C27H29N5, MW 423.55), the XLogP3 is predicted to be 4.6 due to an additional methylene unit. For the isopropyl analog (CAS 612523-34-9, same formula and MW), XLogP3 may also differ due to branching effects. While these values are computational predictions, they guide solubility and membrane permeability expectations, which are critical for in vitro assay design.

Physicochemical Properties Lipophilicity Drug Design

Primary Research Applications for 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile Based on Evidence


GABA-A Receptor Subtype Selectivity Studies

Given the PBI scaffold's established high-affinity interaction with the benzodiazepine binding site [1], this specific compound serves as a probe to investigate how the linear propyl chain and benzylpiperazine moiety influence subtype selectivity (α1β2γ2 vs. α2β2γ2, etc.). Researchers can use this compound to generate SAR data distinguishing it from the isopropyl analog.

SAR Library Construction for Neuropharmacological Screening

The unique substitution pattern (3-propyl, 4-carbonitrile, 1-benzylpiperazine) makes this compound a valuable member of a focused PBI library aimed at mapping pharmacophoric requirements for CNS receptor modulation. Its inclusion ensures comprehensive coverage of chemical space around the PBI core [1].

Reference Standard for Analytical Method Development

Due to its rare availability and the absence of vendor-supplied analytical data , this compound is suitable as a reference standard for developing and validating HPLC, LC-MS/MS, or NMR methods for detecting related PBIs in biological matrices. Its stable mass of 409.5 g/mol and distinct isotopic pattern facilitate unambiguous identification.

Positive Control for Antimalarial Screening Cascades

PBIs are a known antimalarial chemotype [2]. This compound, with its specific lipophilic profile, can serve as a positive control in in vitro Plasmodium falciparum growth inhibition assays, aiding in the calibration of high-throughput screening platforms.

Quote Request

Request a Quote for 1-(4-Benzylpiperazin-1-yl)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.